2,2,3,3-Tetrafluoro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride
CAS No.:
Cat. No.: VC20505785
Molecular Formula: C8H3ClF4O4S
Molecular Weight: 306.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3ClF4O4S |
|---|---|
| Molecular Weight | 306.62 g/mol |
| IUPAC Name | 2,2,3,3-tetrafluoro-1,4-benzodioxine-6-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H3ClF4O4S/c9-18(14,15)4-1-2-5-6(3-4)17-8(12,13)7(10,11)16-5/h1-3H |
| Standard InChI Key | BHKGFCOKDVSOLA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)Cl)OC(C(O2)(F)F)(F)F |
Introduction
2,2,3,3-Tetrafluoro-2,3-dihydro-benzo dioxine-6-sulfonyl chloride is a specialized chemical compound characterized by its unique molecular structure, which includes a benzodioxine ring substituted with tetrafluorinated groups and a sulfonyl chloride functional group. Its molecular formula is C8H3ClF4O4S, and it has a molecular weight of 306.62 g/mol. This compound is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Synthesis Steps:
-
Step 1: Preparation of the benzodioxine core.
-
Step 2: Fluorination to achieve the tetrafluorinated structure.
-
Step 3: Introduction of the sulfonyl chloride group.
Biological Activity and Potential Applications
Research into the biological activity of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo dioxine-6-sulfonyl chloride suggests potential applications in pharmacology. Compounds with similar structures have been investigated for their effects on various biological pathways. Preliminary studies indicate that this compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be elucidated through further research.
Interaction Studies:
-
Protein Interactions: Preliminary investigations suggest that it may form stable complexes with proteins.
-
Nucleic Acid Interactions: Potential interactions with nucleic acids could lead to significant biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo dioxine-6-sulfonyl chloride:
Safety and Handling
Given the chemical nature of 2,2,3,3-Tetrafluoro-2,3-dihydro-benzo dioxine-6-sulfonyl chloride, it is essential to handle it with caution. Although specific safety data for this compound is limited, compounds with similar structures are known to be irritants and require protective clothing and eye protection during handling.
Safety Precautions:
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume